molecular formula C14H11N3S B12842114 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole

2-(4-Aminophenyl)-4-(4-pyridyl)thiazole

Cat. No.: B12842114
M. Wt: 253.32 g/mol
InChI Key: BNYZGNWCDWUMSU-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with an aminophenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole typically involves the condensation of 4-aminobenzaldehyde with 4-pyridylthioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridyl group to a piperidyl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

  • 2-(4-Aminophenyl)-4-(4-pyridyl)imidazole
  • 2-(4-Aminophenyl)-4-(4-pyridyl)oxazole
  • 2-(4-Aminophenyl)-4-(4-pyridyl)pyrazole

Comparison: 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to imidazole, oxazole, and pyrazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors.

Properties

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

4-(4-pyridin-4-yl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C14H11N3S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-9H,15H2

InChI Key

BNYZGNWCDWUMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)N

Origin of Product

United States

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